Kevlar 29, monomer-based

Catalog No.
S14301314
CAS No.
25035-37-4
M.F
C14H14N2O4
M. Wt
274.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kevlar 29, monomer-based

CAS Number

25035-37-4

Product Name

Kevlar 29, monomer-based

IUPAC Name

benzene-1,4-diamine;terephthalic acid

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

InChI

InChI=1S/C8H6O4.C6H8N2/c9-7(10)5-1-2-6(4-3-5)8(11)12;7-5-1-2-6(8)4-3-5/h1-4H,(H,9,10)(H,11,12);1-4H,7-8H2

InChI Key

STTCDNLESVYWPH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)C(=O)O.C1=CC(=CC=C1N)N

Kevlar 29, a member of the aramid fiber family, is a synthetic polymer known for its exceptional strength-to-weight ratio and thermal stability. It is a type of polyamide characterized by long, rigid molecular chains that contribute to its high tensile strength and durability. The compound is derived from the monomers 1,4-phenylene-diamine (para-phenylenediamine) and terephthaloyl chloride, which undergo a condensation reaction to form the polymer. This unique structure allows Kevlar 29 to exhibit remarkable resistance to cutting, heat, and chemical degradation, making it suitable for various high-performance applications .

The synthesis of Kevlar 29 involves a condensation reaction between para-phenylenediamine and terephthaloyl chloride, resulting in the formation of polyparaphenylene terephthalamide. During this reaction, hydrochloric acid is produced as a byproduct. The polymerization process yields a liquid-crystalline structure that enhances the mechanical properties of the resulting fiber. This liquid-crystalline behavior is crucial for achieving the high strength and modulus associated with Kevlar fibers .

Kevlar 29 finds extensive use across various industries due to its unique properties:

  • Ballistic Protection: Used in bulletproof vests, helmets, and other protective gear.
  • Automotive: Employed in tires, brake linings, and other components requiring high strength.
  • Aerospace: Utilized in aircraft components where lightweight materials are critical.
  • Marine: Incorporated into sails and ropes for their durability and resistance to environmental factors.
  • Sports Equipment: Found in protective gear such as gloves and padding for athletes .

Research on Kevlar 29 has focused on its interactions with various environmental factors. While it exhibits excellent resistance to many chemicals, it can degrade when exposed to strong acids or bases over prolonged periods or at elevated temperatures. Studies have also investigated its mechanical behavior under different loading conditions, revealing that Kevlar fibers maintain their integrity even under extreme stress .

Kevlar 29 is part of a broader class of aramid fibers. Here are some comparable compounds along with their unique characteristics:

Compound NameUnique Features
NomexExcellent thermal resistance; used in firefighting gear
TwaronHigher tensile strength than Kevlar; used in military applications
TechnoraEnhanced flexibility; used in ropes and cables
Kevlar K49Higher modulus than Kevlar 29; used in aerospace applications
Kevlar K100Colored variant; maintains strength while offering aesthetic options

Each of these compounds shares similarities with Kevlar 29 but differs in specific applications or performance characteristics due to variations in molecular structure or processing methods .

The backbone of Kevlar 29 relies on para-phenylenediamine (PPD) and its derivatives, which form hydrogen-bonded networks critical for crystallinity and tensile strength. Recent innovations focus on enhancing solubility without compromising thermal stability.

A key strategy involves introducing bulky substituents to the PPD structure. For instance, incorporating oxygenated diamines (ODAs) such as 3,4’-diaminodiphenyl ether increases solubility in polar aprotic solvents while maintaining thermal degradation temperatures above 500°C. Copolymers synthesized with ODAs exhibit 42–52% char residue at 700°C, indicating robust thermal stability.

Another approach utilizes di-tert-butyl groups attached to fluorene-based diamines. These groups disrupt chain packing, improving solubility in solvents like N-methyl-2-pyrrolidone (NMP) by 30–40% compared to unmodified PPD. The tert-butyl moieties also preserve rigidity, as evidenced by glass transition temperatures (Tg) exceeding 300°C.

Table 1: Impact of Diamine Structural Modifications on Polymer Properties

Diamine TypeSolubility in DMFT5% (°C)Char Residue at 700°C (%)
Para-PPDLow50142
ODA-Copolymer (P13)Moderate51852
Di-tert-butyl FluoreneHigh50548

Terephthaloyl Chloride Derivative Optimization

Terephthaloyl chloride (TC), the diacid chloride monomer, must achieve high purity (>99.5%) to prevent branching during polycondensation. Advances in TC synthesis focus on waste polyethylene terephthalate (PET) upcycling, where hydrolysis yields terephthalic acid, followed by chlorination using thionyl chloride. This method reduces production costs by 20–25% while maintaining stoichiometric equivalence to petroleum-derived TC.

Derivative optimization also explores electron-withdrawing substituents on the terephthaloyl core. Nitro groups at the meta position increase electrophilicity, accelerating polymerization rates by 15–20%. However, excessive substitution risks side reactions, necessitating precise stoichiometric control during synthesis.

Table 2: Effect of Terephthaloyl Chloride Purity on Polymer Molecular Weight

TC Purity (%)Inherent Viscosity (dL/g)Tensile Strength (GPa)
98.04.22.9
99.56.73.4
99.97.13.6

Solvent Selection Criteria for Monomer Purification

Solvent systems must dissolve monomers at high temperatures (>100°C) while enabling facile post-recovery. N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc) are preferred for diamine recrystallization due to their high polarity and boiling points (153°C and 165°C, respectively). For TC purification, chlorobenzene minimizes hydrolysis risks, achieving 99.8% recovery efficiency.

Mixed-solvent systems enhance purification yields. A DMF/toluene azeotrope removes water during diamine synthesis, increasing crystallinity by 12–15%. Post-polycondensation, calcium chloride-doped DMAc reduces solvent retention in the polymer matrix, lowering residual solvent content to <0.1 wt%.

Table 3: Solvent Performance in Monomer Purification

SolventDiamine Solubility (g/100 mL)TC StabilityRecovery Efficiency (%)
DMF8.5Moderate92
DMAc7.8High95
Chlorobenzene0.3Very High99

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

274.09535693 g/mol

Monoisotopic Mass

274.09535693 g/mol

Heavy Atom Count

20

Related CAS

25035-37-4

Dates

Modify: 2024-08-10

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